N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(p-tolyl)oxalamide
Description
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(p-tolyl)oxalamide is an oxalamide derivative characterized by a dimethylaminoethyl group linked to a 1-methylindolin-5-yl moiety and a p-tolyl (para-methylphenyl) substituent.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-15-5-8-18(9-6-15)24-22(28)21(27)23-14-20(25(2)3)16-7-10-19-17(13-16)11-12-26(19)4/h5-10,13,20H,11-12,14H2,1-4H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWYMOPCOYBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Oxalamide Functional Group : Known for various biological activities.
- Dimethylamino Group : Enhances solubility and biological interaction.
- Indoline Moiety : Contributes to its pharmacological potential.
The molecular formula for this compound is , with a molecular weight of approximately 394.519 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Indoline Intermediate : Synthesis begins with the preparation of the indoline intermediate via reduction of indole derivatives using reducing agents such as sodium borohydride.
- Alkylation : The indoline intermediate is then alkylated with a dimethylaminoethyl halide under basic conditions.
- Oxalamide Formation : Finally, the oxalamide linkage is formed through reaction with appropriate acid derivatives .
Biological Activity
Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:
- Enzyme Inhibition : Potential interactions with various enzymes, suggesting roles in metabolic pathways.
- Receptor Modulation : Possible binding to specific receptors involved in neurogenic inflammation and cancer biology .
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may act as an inhibitor or modulator of specific molecular targets, impacting various biological pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Compounds similar to this compound demonstrated significant antiproliferative effects on various cancer cell lines. |
| Neurokinin Receptor Interaction | Research indicated that related oxalamides could bind to neurokinin receptors, suggesting potential applications in treating pain and inflammation . |
| Urease Inhibition Studies | Certain derivatives were evaluated for their urease inhibitory potential, indicating possible therapeutic applications for gastrointestinal disorders . |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
The following oxalamide derivatives are selected for comparison based on structural motifs, applications, and available research
| Compound Name | Key Substituents | Primary Application | Toxicity/NOEL (mg/kg bw/day) | Metabolic Pathway Insights | References |
|---|---|---|---|---|---|
| N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) | 2,4-dimethoxybenzyl; pyridin-2-ylethyl | Umami flavor enhancer | 100 (rat, 93-day study) | Rapid metabolism; no amide hydrolysis | |
| BNM-III-170 | 4-chloro-3-fluorophenyl; guanidinomethyl-indenyl | Antiviral (HIV vaccine adjuvant) | Not reported | Synthesis via multi-step procedures | |
| Zn2(eoxdmpe)(tetrachit) | Dimethylaminoethyl; hydroxyphenyl; chitosan-bound | Molecular imprinting (chitosan recognition) | Not applicable | Crystal structure resolved via X-ray diffraction | |
| N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2,4-triamine (6c) | Dimethylaminoethyl; pyrimidinyl; isopropylsulfonylphenyl | Dual ALK/EGFR inhibitor (anticancer) | Not reported | Synthesized via reductive amination |
Key Findings from Comparative Analysis
Structural Determinants of Function
- The dimethylaminoethyl group (common in S336, 6c, and the target compound) enhances solubility and may facilitate receptor binding.
- Aromatic/heterocyclic substituents (e.g., indolinyl in the target compound vs. pyridinyl in S336) influence target specificity. For example, S336’s pyridinyl group contributes to umami receptor (hTAS1R1/hTAS1R3) activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
